

A Technical Guide to the Natural Sources of Vescalagin and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vescalagin**

Cat. No.: **B1683822**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

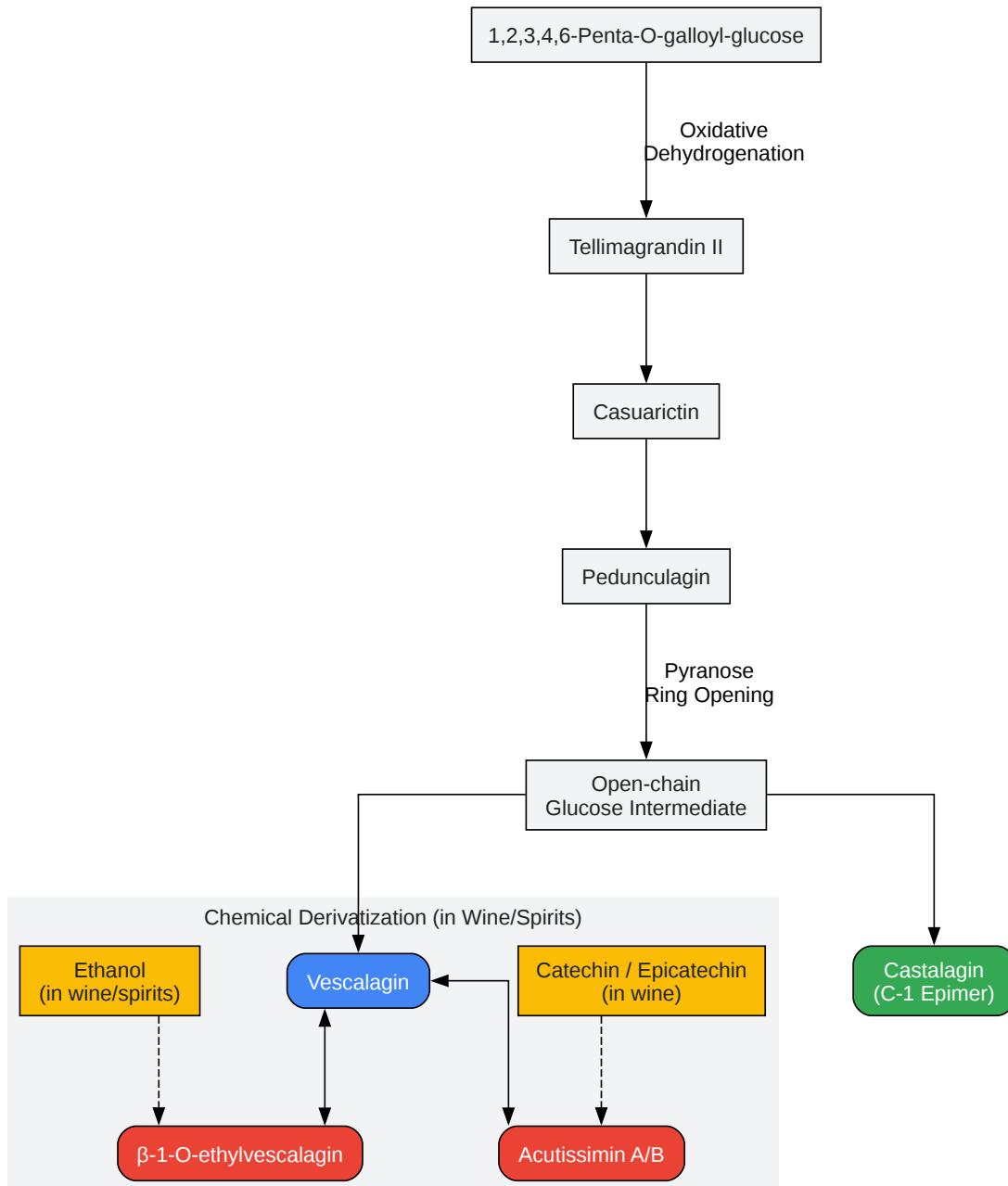
This document provides a comprehensive overview of **vescalagin**, a prominent C-glycosidic ellagitannin, and its derivatives. It details their primary natural sources, quantitative distribution, and the methodologies used for their extraction and analysis. This guide is intended to serve as a foundational resource for research and development in pharmaceuticals, nutraceuticals, and material science.

Introduction to Vescalagin

Vescalagin and its C-1 epimer, castalagin, are major C-glycosidic ellagitannins widely distributed in the plant kingdom.^[1] They are noted for a range of biological activities, including antioxidant, antiviral, and anti-inflammatory properties, as well as the ability to inhibit DNA topoisomerase II.^{[1][2]} Structurally, these molecules are formed from the oxidative dehydrogenation of pentagalloyl-glucose.^[3] Their presence in certain woods, particularly oak, significantly influences the organoleptic properties of aged beverages like wine and whiskey.^{[1][3]}

Primary Natural Sources

Vescalagin is predominantly found in woody species of the Fagaceae family. Its derivatives are often formed through chemical transformations during processes like wood aging or beverage maturation.


- Oak Wood (Quercus spp.): Species such as Sessile Oak (Quercus petraea) and Pedunculate Oak (Quercus robur) are the most significant sources of **vescalagin**.^{[1][4]} It is a major component of the heartwood's extractable phenolic compounds.^[5] The concentration and composition can vary based on the specific species, the age of the tree, and the position of the wood within the trunk.^[4]
- Chestnut Wood (Castanea spp.): Sweet Chestnut (Castanea sativa) is another rich source, with its heartwood and bark containing high concentrations of **vescalagin** and castalagin.^{[3][6][7]} Some studies report that chestnut wood can contain even higher amounts of these ellagitannins than oak.^[6]
- Other Plant Sources: **Vescalagin** has been identified in other plants, including the Pink Wax Apple (Syzygium samarangense), where it is studied for its potential to protect pancreatic β -cells.^[8] It is also found in the perennial herb Lythrum salicaria (purple loosestrife).^[9]
- Aged Beverages: Wine, whiskey, and brandy aged in oak barrels contain **vescalagin** extracted from the wood.^{[1][2]} During this aging process, **vescalagin** can react with other molecules present, such as ethanol or flavan-3-ols (like catechin), to form new derivatives.^{[2][10][11]}

Key Derivatives of Vescalagin

Vescalagin serves as a precursor to a variety of related compounds, formed through both enzymatic processes in the plant and chemical reactions during aging and extraction.

- Castalagin: The most common derivative, which is the C-1 epimer of **vescalagin**. They are often found together and co-extracted.^[1]
- Flavano-ellagitannins (Acutissimins): Formed in wine when **vescalagin** reacts with flavonoids like catechin and epicatechin. Acutissimin A, for example, has shown potent antitumor properties by inhibiting DNA topoisomerase II.^[2]
- β -1-O-ethyl**vescalagin**: A derivative identified in wine aged in oak barrels, formed from the reaction of **vescalagin** with ethanol.^{[11][12]}
- Roburins and Grandinin: More complex ellagitannins, including dimers of **vescalagin**/castalagin, found alongside the monomers in oak wood.^{[4][13]}

A diagram illustrating the biosynthetic origin and key transformations of **vescalagin** is shown below.

[Click to download full resolution via product page](#)

Biosynthetic origin and chemical derivatization of **vescalagin**.

Quantitative Data

The concentration of **vescalagin** and its derivatives varies significantly depending on the source, its processing, and the analytical method used. The following tables summarize quantitative data reported in the literature.

Table 1: Concentration in Solid Plant Materials

Natural Source	Material	Compound(s)	Concentration Range	Notes
Oak (Quercus spp.)	Heartwood	Vescalagin & Castalagin	39% - 73% of total ellagitannins	Represents the most abundant ellagitannins. [4]
Oak (Quercus spp.)	Heartwood	Total Ellagitannins	6 - 42 mg/g dry wood	High variability between individual trees. [4]
Oak (Quercus spp.)	Heartwood (Toasted)	Vescalagin	Loss from 20.3 to 4.32 mg/g	Toasting significantly reduces concentration. [14]
Chestnut (C. sativa)	Heartwood	Vescalagin & Castalagin	Up to 63 mg/g dry wood	[3]
Chestnut (C. sativa)	Wood	Vescalagin	Up to 163.85 mg/g	Using optimized ultrasonic extraction with Acetone/Water. [7]

| Chestnut (C. sativa) | Leaf Extract | **Vescalagin** & Castalagin | 10.7 - 12.4 mg/g dry extract | Represents ~1.1-1.2% of the total extract.[15] |

Table 2: Concentration in Aged Beverages

Beverage	Compound(s)	Concentration Range	Notes
Brandies	Vescalagin & Castalagin	9 - 12 mg/L	[16][17]

| Red Wine (Cabernet Sauvignon) | Total Ellagitannins | 0.6 - 15.5 mg/L | After 6-12 months of aging in oak barrels.[16][17] |

Experimental Protocols

The extraction and quantification of **vescalagin** require specific and optimized protocols due to the reactivity and complexity of ellagitannins.

Extraction from Solid Matrices (Wood, Leaves)

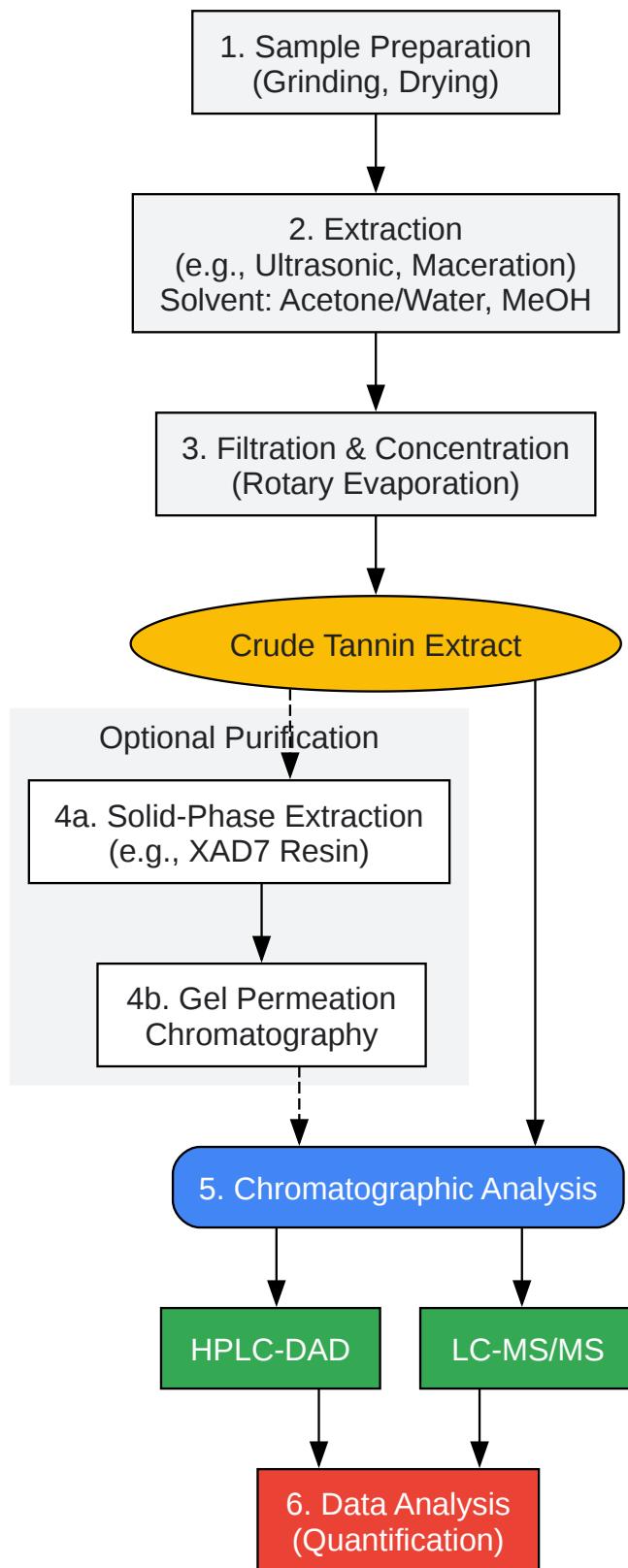
- Sample Preparation: The raw material (e.g., heartwood, leaves) is air-dried and ground into a fine powder (<0.5 mm) to maximize the surface area for extraction.
- Solvent Extraction: A polar solvent system is typically used. Common choices include:
 - Methanol or Aqueous Methanol: Often used as a reference solvent, though it may have lower recovery for certain polyphenols compared to water in HPLC analysis.[18][19]
 - Acetone/Water (e.g., 7:3 v/v): An effective mixture for extracting a broad range of phenolic compounds from wood.[5]
 - Ethanol/Water (e.g., 50:50 v/v): Used for creating extracts from plant leaves.[15]
- Extraction Method:
 - Maceration: The powdered sample is soaked in the solvent for a defined period with agitation.

- Ultrasonic-Assisted Extraction (UAE): The use of ultrasound can significantly improve extraction efficiency and yield.[7]
- Filtration and Concentration: The resulting mixture is filtered to remove solid particles. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification of Extracts

For detailed analysis or isolation, crude extracts often require further purification to remove interfering compounds.

- Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent cartridge (e.g., Amberlite XAD7 HP resin) to selectively retain polyphenols, which are then eluted with a solvent like methanol.[12]
- Gel Permeation Chromatography (GPC): The extract is further purified on a size-exclusion gel (e.g., Sephadex LH-20 or TSK 40 HW) to separate tannins from other smaller molecules. [12]


Quantification and Analysis

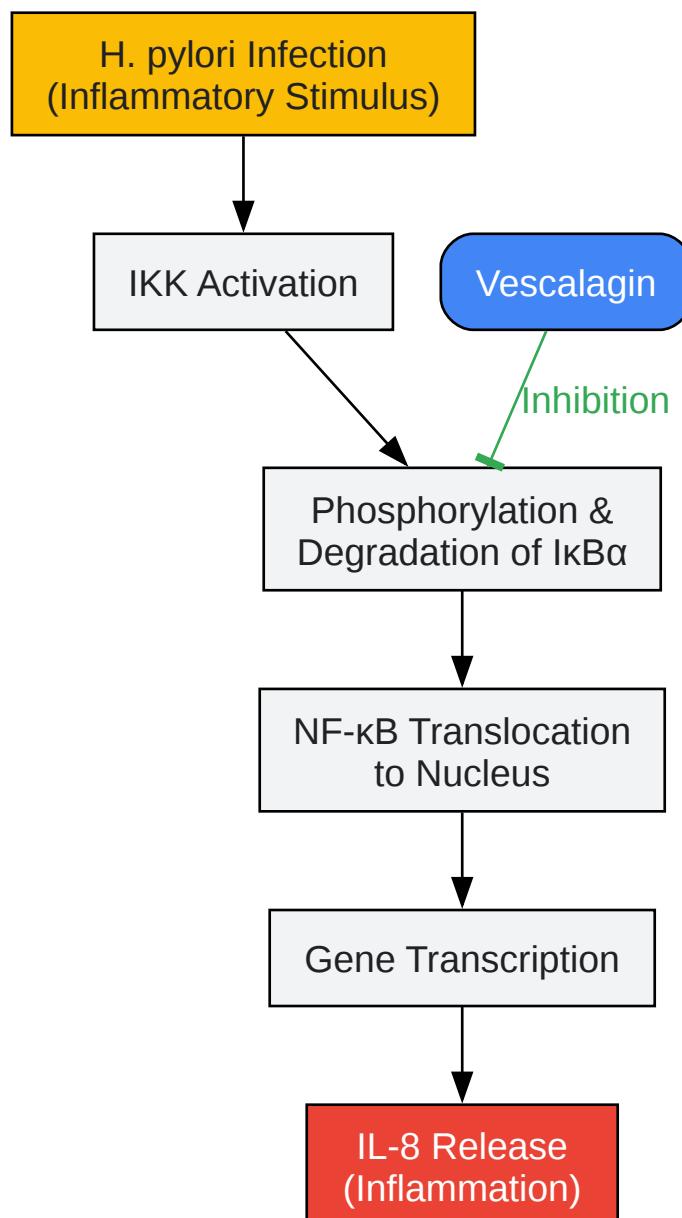
High-performance chromatography methods are essential for the accurate quantification of **vescalagin** and its derivatives.

- High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust method for quantification.[18][19]
 - Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (acetonitrile or methanol).
 - Stationary Phase: A C18 reversed-phase column is typically used.
 - Detection: DAD is set to monitor wavelengths around 250-280 nm for tannins.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity, making it ideal for identifying and quantifying trace-level derivatives in complex matrices like wine.[10][15][16]

- Ionization: Electrospray ionization (ESI) in negative mode is commonly used.
- Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. For **vescalagin**/castalagin, the m/z transition is often 933 → 631 or 933 → 613.[[15](#)][[16](#)]

The general workflow for analysis is depicted below.

[Click to download full resolution via product page](#)


General workflow for extraction and analysis of **vescalagin**.

Biological Activity and Signaling Pathways

Vescalagin's biological effects are a subject of ongoing research. One of the key mechanisms identified is its interaction with cellular signaling pathways related to inflammation and cell proliferation.

- Inhibition of DNA Topoisomerase II: **Vescalagin** and its derivative acutissimin A are known inhibitors of DNA topoisomerase II, an enzyme critical for DNA replication and repair.[\[1\]](#)[\[2\]](#) This activity is the basis for their potential antitumor properties.
- Anti-inflammatory Effects: In studies involving gastric epithelial cells, **vescalagin** and castalagin were shown to inhibit the release of the pro-inflammatory cytokine IL-8 induced by *H. pylori* infection. This effect was linked to the attenuation of the NF-κB signaling pathway. [\[15\]](#)
- Protection of Pancreatic β-Cells: **Vescalagin** has been shown to protect pancreatic cells from inflammation induced by methylglyoxal (a precursor of advanced glycation end products), suggesting a role in mitigating diabetic complications.[\[8\]](#)

A simplified diagram of the proposed anti-inflammatory action via NF-κB inhibition is presented below.

[Click to download full resolution via product page](#)

Inhibition of the NF-κB pathway by **vescalagin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Oak adds to red wine's anti-cancer properties - Decanter [decanter.com]
- 3. Castalagin - Wikipedia [en.wikipedia.org]
- 4. Ellagitannin Content of Oak Wood as a Function of Species and of Sampling Position in the Tree | American Journal of Enology and Viticulture [ajevonline.org]
- 5. ojs.openagrar.de [ojs.openagrar.de]
- 6. Total Synthesis of (–)-Vescalagin, the Iconic Member of the C-Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vescalagin from Pink Wax Apple (*Syzygium samarangense* (Blume) Merrill and Perry) Protects Pancreatic β -Cells against Methylglyoxal-Induced Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. Matrix-calibrated LC-MS/MS quantitation and sensory evaluation of oak Ellagitannins and their transformation products in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evolution of castalagin and vescalagin in ethanol solutions. Identification of new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction, detection, and quantification of flavano-ellagitannins and ethylvescalagin in a Bordeaux red wine aged in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Alternative Woods in Enology: Characterization of Tannin and Low Molecular Weight Phenol Compounds with Respect to Traditional Oak Woods. A Review [mdpi.com]
- 15. Ellagitannins from *Castanea sativa* Mill. Leaf Extracts Impair *H. pylori* Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells | MDPI [mdpi.com]
- 16. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]
- 17. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]
- 18. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of Vescalagin and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1683822#natural-sources-of-vescalagin-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com